molecular formula C11H15NO3 B14439257 4-Ethoxyphenol dimethylcarbamate CAS No. 73986-55-7

4-Ethoxyphenol dimethylcarbamate

Cat. No.: B14439257
CAS No.: 73986-55-7
M. Wt: 209.24 g/mol
InChI Key: SZRHHXSVBUWREK-UHFFFAOYSA-N
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Description

4-Ethoxyphenol dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethoxy group attached to a phenol ring, which is further bonded to a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenol dimethylcarbamate typically involves the reaction of 4-ethoxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction is known as carbamoylation and can be carried out under mild conditions. The general reaction is as follows:

4-Ethoxyphenol+Dimethyl Carbonate4-Ethoxyphenol Dimethylcarbamate+Methanol\text{4-Ethoxyphenol} + \text{Dimethyl Carbonate} \rightarrow \text{this compound} + \text{Methanol} 4-Ethoxyphenol+Dimethyl Carbonate→4-Ethoxyphenol Dimethylcarbamate+Methanol

Industrial Production Methods

In industrial settings, the synthesis of carbamates often avoids the use of hazardous reagents like phosgene. Instead, environmentally friendly methods using dimethyl carbonate are preferred. Catalysts such as iron-chrome (Fe₂O₃/Cr₂O₃) are employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenol dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols and carbamates.

Scientific Research Applications

4-Ethoxyphenol dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxyphenol dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Benzyloxyphenol: Contains a benzyloxy group instead of an ethoxy group.

    Hydroquinone: Lacks the carbamate group but has similar phenolic properties.

Uniqueness

4-Ethoxyphenol dimethylcarbamate is unique due to its combination of an ethoxy group and a dimethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

73986-55-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4-ethoxyphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C11H15NO3/c1-4-14-9-5-7-10(8-6-9)15-11(13)12(2)3/h5-8H,4H2,1-3H3

InChI Key

SZRHHXSVBUWREK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)N(C)C

Origin of Product

United States

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